2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives .
Scientific Research Applications
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are essential for the survival of certain bacteria . This inhibition disrupts key metabolic pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
83939-61-1 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H13ClN2/c1-2-8-7-5-3-4-6-9(7)13-10(11)12-8/h2-6H2,1H3 |
InChI Key |
NFRZXYNZUHBFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC2=C1CCCC2)Cl |
Origin of Product |
United States |
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